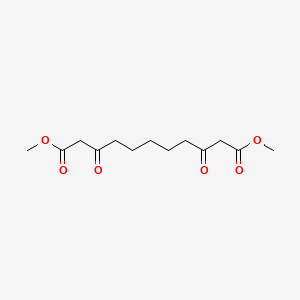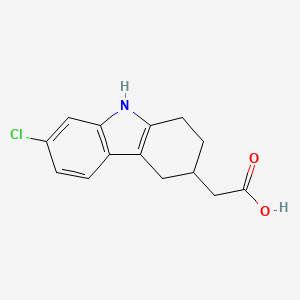
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent at the 7th position and an acetic acid moiety at the 3rd position of the tetrahydrocarbazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid typically involves the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core, which can be achieved through various methods such as the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound without any substituents.
7-Chlorocarbazole: Similar structure but lacks the acetic acid moiety.
3-Acetylcarbazole: Similar structure but lacks the chloro substituent.
Uniqueness
(7-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid substituents, which can significantly influence its chemical reactivity and biological activity compared to other carbazole derivatives.
Properties
CAS No. |
52263-25-9 |
|---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-(7-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetic acid |
InChI |
InChI=1S/C14H14ClNO2/c15-9-2-3-10-11-5-8(6-14(17)18)1-4-12(11)16-13(10)7-9/h2-3,7-8,16H,1,4-6H2,(H,17,18) |
InChI Key |
ZLMVTZGOSBQHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CC(=O)O)C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
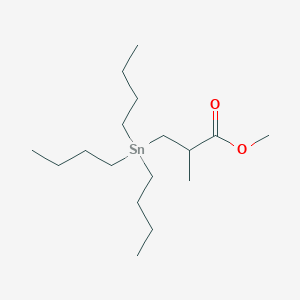
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
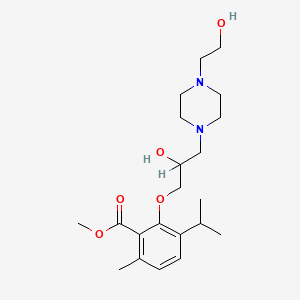
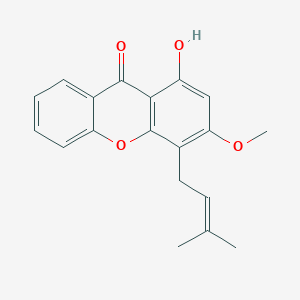
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
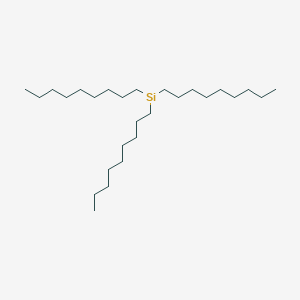
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
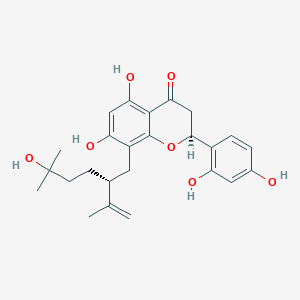
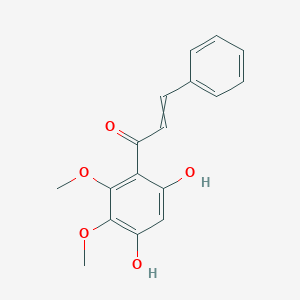

![2,2'-[1,3-Phenylenebis(oxymethylene)]bis(2-methyloxirane)](/img/structure/B14649644.png)
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)
